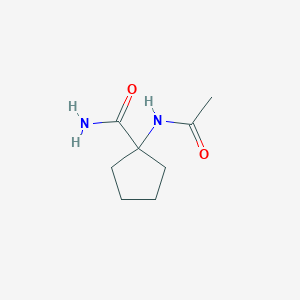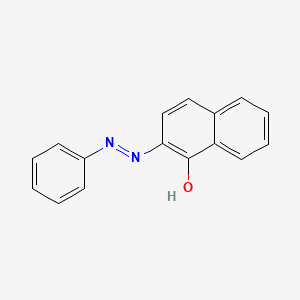
2-Pyrrolidinecarboxamide,N-hydroxy-5-oxo-,(R)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) is a chemical compound with the molecular formula C5H8N2O3 It is known for its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a hydroxy-oxo functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diamine or a 1,4-diketone, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Hydroxylation and Oxidation: The hydroxy-oxo functional group can be introduced through hydroxylation and subsequent oxidation of the pyrrolidine ring using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield different hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyrrolidinecarboxamide derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) can be compared with other similar compounds, such as:
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-: Similar structure but may differ in stereochemistry or functional groups.
2-Pyrrolidinecarboxamide, N-hydroxy-4-oxo-: Differing in the position of the oxo group.
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, (S)-(9ci): Differing in stereochemistry.
The uniqueness of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(2R)-N-hydroxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-1-3(6-4)5(9)7-10/h3,10H,1-2H2,(H,6,8)(H,7,9)/t3-/m1/s1 |
Clé InChI |
ANPFIWMQFQGGFQ-GSVOUGTGSA-N |
SMILES isomérique |
C1CC(=O)N[C@H]1C(=O)NO |
SMILES canonique |
C1CC(=O)NC1C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)






![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)


